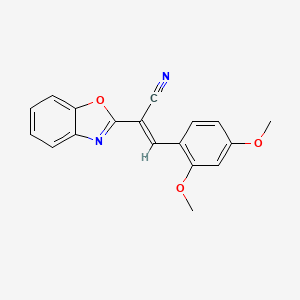

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the CAS Number: 20895-43-6 . It has a molecular weight of 162.19 and is typically stored at room temperature . It is a powder in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 5,6-dimethyl-1-benzofuran-3(2H)-one . The InChI code is 1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-5,11H,1-2H3 .Physical And Chemical Properties Analysis

This compound is a powder in its physical form . It has a melting point of 105-107 degrees Celsius .科学的研究の応用

Synthesis and Environmental Impact

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, as a benzofuran derivative, is a compound of interest in pharmaceutical and chemical research. A notable study by Békássy et al. (2007) demonstrated an environmentally friendly synthesis route for benzofuran derivatives. This method, differing from traditional approaches that use harmful reagents, achieved a 60% preparative yield through a solvent-free reaction catalyzed by solid acids, marking a significant step towards sustainable chemical synthesis (Békássy et al., 2007).

Pharmaceutical Applications

The pharmaceutical relevance of benzofuran derivatives has been explored in several studies. For instance, Rajanarendar et al. (2013) synthesized novel dihydro benzofuran compounds, evaluating their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds showed significant activities, comparable to standard drugs, highlighting the potential of benzofuran derivatives in medical applications (Rajanarendar et al., 2013).

Chemical and Structural Analysis

The structural and chemical properties of benzofuran derivatives have been the subject of extensive research. Nematollahi et al. (2004) developed an efficient electrochemical method for synthesizing new benzofuran derivatives, demonstrating the versatility of these compounds in chemical synthesis (Nematollahi et al., 2004).

Biological and Medicinal Research

Benzofuran derivatives have also been investigated for their biological and medicinal properties. Song & Raskin (2002) isolated a new benzofuran dimer with significant inhibitory activity against prolyl endopeptidase, an enzyme implicated in various diseases. This study underscores the potential of benzofuran derivatives in developing new therapeutic agents (Song & Raskin, 2002).

Antiviral Research

Jang et al. (2016) explored the antiviral activities of a spiro compound derived from benzofuran against influenza A and B viruses, identifying its potential as a novel antiviral agent. This study highlighted the compound's mechanism of action and its effectiveness in inhibiting viral replication (Jang et al., 2016).

Safety and Hazards

将来の方向性

Benzofuran and its derivatives, including 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one, are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in different ways depending on their structure . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects .

特性

IUPAC Name |

5,6-dimethyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHZNVNCNPKREF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)

![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2919892.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)

![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)